Cas no 1261986-91-7 (2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid)
2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid
- 1261986-91-7
- 2-FLUORO-5-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID
- 2-Fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- 4-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
- DTXSID50692070
- MFCD18322718
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- MDL: MFCD18322718
- Inchi: 1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(17)18/h2-8,16H,1H3,(H,17,18)
- InChI Key: MKSQRWRLMBECAF-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC=C(C=1)C1C=CC(=C(C(=O)O)C=1)F)(=O)=O
Computed Properties
- Exact Mass: 309.04710720g/mol
- Monoisotopic Mass: 309.04710720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 91.8Ų
2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329995-5 g |
2-Fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%; . |
1261986-91-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329995-5g |
2-Fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%; . |
1261986-91-7 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid Suppliers
2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid
Research Briefing on 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid (CAS: 1261986-91-7)
2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid (CAS: 1261986-91-7) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features including a fluorine substituent and a methanesulfonamido group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to incorporate the fluorine atom and the methanesulfonamido group at specific positions on the benzene ring, which are critical for its biological activity. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of the compound, ensuring its suitability for further pharmacological evaluation.
Pharmacological studies have revealed that 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. In vitro assays have demonstrated its ability to modulate key signaling molecules, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary in vivo studies in animal models have shown promising results, with the compound exhibiting good bioavailability and minimal toxicity at therapeutic doses.
The mechanism of action of 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid is believed to involve the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Molecular docking studies have provided insights into the binding interactions between the compound and the active site of COX-2, highlighting the importance of the fluorine atom and the methanesulfonamido group in stabilizing these interactions. These findings underscore the compound's potential as a lead molecule for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, recent research has explored the potential of 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid in oncology. Preliminary data suggest that the compound may inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. These findings open new avenues for the development of targeted therapies, particularly for cancers that are resistant to conventional treatments.
Despite these promising results, further studies are needed to fully elucidate the therapeutic potential and safety profile of 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid. Ongoing research is focused on optimizing its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Additionally, efforts are underway to explore its potential in combination therapies, where it may synergize with other drugs to enhance efficacy and reduce side effects.
In conclusion, 2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic Acid (CAS: 1261986-91-7) represents a promising candidate in the field of medicinal chemistry, with potential applications in inflammation and oncology. Its unique structural features and demonstrated biological activity make it a valuable subject for further research and development. As studies progress, this compound may pave the way for the discovery of new therapeutic agents with improved efficacy and safety profiles.
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